molecular formula C24H28N4O3 B2953580 7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921781-89-7

7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2953580
CAS No.: 921781-89-7
M. Wt: 420.513
InChI Key: LCTMIZYNLDHBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the downstream signaling cascades that lead to cell proliferation . The IC50 value against WT RET is approximately 0.4 nM, indicating a strong inhibitory effect .

Biochemical Pathways

The inhibition of RET disrupts several biochemical pathways involved in cell survival and proliferation . This includes pathways driven by various RET mutations and fusions, which are often implicated in cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer .

Pharmacokinetics

It is insoluble in water , which may impact its bioavailability and require specific delivery methods for effective therapeutic use.

Result of Action

The result of the compound’s action is the specific inhibition of RET-driven cell proliferation . In vitro studies have shown that it is more effective at inhibiting cell proliferation in RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, it effectively inhibits the growth of NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain delivery environments (e.g., those involving DMSO) compared to others (e.g., aqueous environments) . Additionally, factors such as pH and temperature could potentially impact its stability and activity.

Properties

IUPAC Name

7-(azepane-1-carbonyl)-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c29-23(27-12-6-1-2-7-13-27)20-16-26(15-19-11-8-14-31-19)17-21-22(20)25-28(24(21)30)18-9-4-3-5-10-18/h3-5,9-10,16-17,19H,1-2,6-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTMIZYNLDHBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.